molecular formula C8H6INS B13684000 2-Iodo-4-methylphenyl Isothiocyanate

2-Iodo-4-methylphenyl Isothiocyanate

Cat. No.: B13684000
M. Wt: 275.11 g/mol
InChI Key: MAESLAPUUVLHAH-UHFFFAOYSA-N
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Description

2-Iodo-4-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are widely used in organic synthesis and medicinal chemistry. The compound features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to an isothiocyanate group.

Preparation Methods

2-Iodo-4-methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-iodo-4-methylphenylamine with thiophosgene. This reaction typically occurs under mild conditions and in the presence of a base such as triethylamine. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, with the reaction being catalyzed by DMAP or DABCO .

Chemical Reactions Analysis

2-Iodo-4-methylphenyl Isothiocyanate undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can react with amines to form thioureas.

    Oxidation and Reduction:

Common reagents used in these reactions include amines, thiols, and various bases. The major products formed from these reactions are typically thioureas and other substituted isothiocyanates .

Scientific Research Applications

2-Iodo-4-methylphenyl Isothiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylphenyl Isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins and other biomolecules, potentially disrupting their normal function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key proteins and enzymes .

Comparison with Similar Compounds

2-Iodo-4-methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 2-methylphenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of the iodine atom in this compound makes it unique. This iodine atom can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications .

Similar compounds include:

  • Phenyl isothiocyanate
  • 2-Methylphenyl isothiocyanate
  • 4-Methoxyphenyl isothiocyanate

These compounds differ in their substituents on the phenyl ring, which can affect their chemical properties and applications .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

2-iodo-1-isothiocyanato-4-methylbenzene

InChI

InChI=1S/C8H6INS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3

InChI Key

MAESLAPUUVLHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)I

Origin of Product

United States

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